Isocaffeine

Calcium Signaling Cardiac Electrophysiology Ryanodine Receptors

Validating caffeine-specific calcium signaling is confounded by active structural isomers like theophylline. Isocaffeine (CAS 519-32-4) is the definitive inactive analog-N9 methylation abolishes RyR-mediated Ca²⁺ release, enabling unambiguous negative control. • Fails to induce [Ca²⁺]i rise in cardiac myocytes-validated CICR/RyR negative control • Quantifiably lower membrane permeability vs. caffeine/theophylline • EP Impurity C reference standard for AMV & QC workflows Full characterization; ships globally.

Molecular Formula C8H10N4O2
Molecular Weight 194.19 g/mol
CAS No. 519-32-4
Cat. No. B195696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsocaffeine
CAS519-32-4
Synonyms3,9-Dihydro-1,3,9-trimethyl-1H-purine-2,6-dione;  1,3,9-Trimethylxanthine;  9-Methyltheophylline;  NSC 28332;  EP Impurity C for Caffeine
Molecular FormulaC8H10N4O2
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1N(C(=O)N(C2=O)C)C
InChIInChI=1S/C8H10N4O2/c1-10-4-9-5-6(10)11(2)8(14)12(3)7(5)13/h4H,1-3H3
InChIKeyLPHGQDQBBGAPDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isocaffeine: A Unique Xanthine Isomer


Isocaffeine (CAS 519-32-4), also known as 1,3,9-trimethylxanthine or 9-methyltheophylline, is a xanthine derivative and a structural isomer of caffeine (1,3,7-trimethylxanthine). It differs from caffeine solely by the position of a single methyl group on the purine ring [1]. This minor structural change yields profound differences in its biological activity and physicochemical properties compared to caffeine and other common methylxanthines like theophylline and theobromine [2]. Primarily utilized as a reference standard for pharmaceutical analysis (designated as Caffeine EP Impurity C) and as a specialized research tool, isocaffeine offers distinct advantages for experiments requiring an inactive or functionally divergent analog of caffeine .

Workflow Inactive caffeine analog for Ca2+ & ion channel negative control
Selection Caffeine EP Impurity C reference standard for pharmaceutical analysis
Use Context Probe for membrane permeability & structure-uptake kinetic studies

Why Substitution Fails for Isocaffeine


The generic substitution of isocaffeine with its close structural analogs—caffeine, theophylline, or theobromine—is not scientifically valid due to its unique and often opposite biological activity profile. While these methylxanthines share a common purine core, the position of the methyl group dictates their interaction with key biological targets [1]. As demonstrated in the evidence below, isocaffeine consistently fails to activate calcium-release channels and large-conductance cation channels that are robustly stimulated by caffeine and its other primary metabolites [2]. Furthermore, isocaffeine exhibits a distinctly lower membrane permeability, as reflected in its oil-water partition coefficient, which fundamentally alters its cellular uptake kinetics and intracellular concentration profile compared to caffeine and theophylline [3]. Therefore, using caffeine as a stand-in for isocaffeine in experimental systems would introduce spurious activity, undermining the interpretation of results and leading to erroneous conclusions about target engagement and downstream signaling pathways.

Calcium signaling divergence
Isocaffeine does not induce [Ca2+]i rise, unlike caffeine and theophylline; substitution may produce false negatives in calcium-release assays.
Cation channel activation
Isocaffeine fails to activate large-conductance channels robustly stimulated by caffeine and its metabolites, altering ion channel endpoint interpretation.
Cellular uptake kinetics
Markedly slower membrane permeation and lower oil-water partition coefficient relative to caffeine may shift intracellular concentration profiles.

Isocaffeine vs. Caffeine: Key Differentiators


Intracellular Calcium Signaling

In a direct functional comparison in rat ventricular myocytes, isocaffeine was completely inactive at inducing calcium release, in stark contrast to caffeine and theophylline. This functional null activity is a primary differentiator [1].

Intracellular Ca2+ Signaling
Head-to-head
Inactive vs Active (Caffeine)
Supports validation of caffeine-specific Ca2+ responses
Rat ventricular myocytes, Indo-1 fluorescence
Calcium Signaling Cardiac Electrophysiology Ryanodine Receptors

Cellular Uptake Kinetics and Permeability

The rate of cellular entry for isocaffeine was found to be substantially slower than for caffeine or theophylline, directly correlating with its lower lipophilicity as measured by oil-water partition coefficient [1].

Cellular Uptake & Permeability
Head-to-head
Caffeine > Theophylline > Theobromine > Isocaffeine
Ranked slowest uptake; lowest oil-water partition
Rat ventricular myocytes, partition coefficient measurement
Pharmacokinetics Membrane Permeability Partition Coefficient

Cardiac Cation Channel Activation

Isocaffeine was uniquely inactive among tested methylxanthines in activating a large-conductance cation channel in cardiac myocytes, a channel that is robustly activated by caffeine and all its direct metabolic products [1].

Cardiac Cation Channel
Head-to-head
Inactive vs Active (Caffeine & metabolites)
Selective inactivity isolates caffeine-mediated pathways
Cardiac myocytes, patch-clamp electrophysiology
Cardiac Physiology Ion Channels Methylxanthine Pharmacology

Self-Association in Solution

Spectroscopic analysis (UV and NMR) revealed that while both compounds self-associate via a hydrophobic effect, the underlying mechanisms differ fundamentally. Caffeine's aggregation is mediated by water bridges, whereas isocaffeine's is driven by high polarisability [1].

Self-Association Mechanism
Head-to-head
Water bridges vs High polarisability
Different aggregation mechanism impacts formulation behavior
UV & NMR spectroscopy in deuterium oxide
Physical Chemistry Spectroscopy Molecular Aggregation

Isocaffeine Application Scenarios


Negative Control for Calcium and Ion Channels

Procure isocaffeine for use as an essential, inactive analog of caffeine in experiments studying calcium-induced calcium release (CICR) via ryanodine receptors (RyRs) or the activation of specific plasma membrane cation channels. Its demonstrated inability to induce a [Ca2+]i rise or activate large-conductance channels in cardiac myocytes, while its close structural relatives are active [1], makes it the definitive compound for validating that observed effects are specific to caffeine's 7-methylxanthine structure rather than a general xanthine core effect.

Caffeine EP Impurity C Reference Standard

Utilize isocaffeine as a high-purity reference standard for the identification, quantification, and control of Caffeine EP Impurity C in active pharmaceutical ingredients (APIs) and finished drug products containing caffeine. Its defined analytical properties and regulatory compliance are essential for method development, method validation (AMV), and routine quality control (QC) testing, ensuring batch-to-batch consistency and adherence to pharmacopeial monographs (USP/EP) .

Cellular Uptake and Membrane Permeability Studies

Select isocaffeine for investigations into the structure-permeability relationship of methylxanthines across biological membranes. Its quantifiably slower cellular entry rate and lower oil-water partition coefficient, relative to caffeine and theophylline [2], provide a distinct data point for validating computational models of membrane transport and for understanding how minor structural modifications (N7 vs. N9 methylation) can profoundly alter a molecule's pharmacokinetic properties.

Environmental and Metabolomics Analytical Probe

Source isocaffeine for use as an analytical standard in liquid chromatography-mass spectrometry (LC-MS) methods for detecting and quantifying caffeine and its related compounds (e.g., 7-methylxanthine, theobromine) in complex matrices such as surface water or biological fluids [3]. Its distinct mass spectrum and retention time allow for unambiguous identification, making it a valuable compound for environmental fate studies and comprehensive metabolomic profiling of purine alkaloids.

Application
Selection Property
Validation Focus
Ca2+ & ion channel studies
Inactive caffeine analog for negative control
Verify caffeine-specific RyR/cation channel effects
Caffeine impurity profiling
Certified EP Impurity C standard
HPLC/LC-MS method selectivity and AMV
Membrane permeability studies
Lowest oil-water partition among methylxanthines
Validate structure-uptake kinetic models
Environmental & metabolomics analysis
Distinct MS and retention time profile
Unambiguous identification in complex matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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